(3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine: is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a tert-butyl group, a cyclopropoxy group, and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine typically involves multi-step organic reactions
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the methanamine group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Typical nucleophiles include halides, alkoxides, and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating new compounds with desired properties .
Mechanism of Action
The mechanism of action of (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
- (3-Tert-butyl-4-methoxypyridin-2-YL)methanamine
- (3-Tert-butyl-4-ethoxypyridin-2-YL)methanamine
- (3-Tert-butyl-4-propoxypyridin-2-YL)methanamine
Uniqueness: (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(3-tert-butyl-4-cyclopropyloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12-10(8-14)15-7-6-11(12)16-9-4-5-9/h6-7,9H,4-5,8,14H2,1-3H3 |
InChI Key |
MUXFWIFULHSTSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CN=C1CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.